molecular formula C9H9F3N4O3 B2502828 Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate CAS No. 648427-25-2

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate

Cat. No. B2502828
CAS RN: 648427-25-2
M. Wt: 278.191
InChI Key: XJDJGUSICDOBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, as seen in the study of the reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine, which proceeds through multiple channels with the formation of different products . Another synthesis method includes the condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds, as demonstrated in the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate . These methods could potentially be adapted for the synthesis of Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . Theoretical calculations, such as B3LYP/6-31G* calculations, have been used to predict the stability of different conformers and to understand the electronic structure . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with studies showing that certain substituents can influence the success of cyclization reactions . The reactivity of the compound can also be inferred from the synthesis of 2-aryl-5-oxo-4-(2-(phenylmethylidene)hydrazino)-2,5-dihydro-1H-pyrrole-3-carboxylates, which involves a four-component reaction . These findings can provide a basis for understanding the chemical reactions that this compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic characterization and potentiometric studies . The antimicrobial activity and DNA binding properties have also been investigated, which could be relevant for the compound of interest . The crystal structure determination provides information on intermolecular interactions, which are crucial for understanding the physical properties .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

  • Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate derivatives have been utilized in the synthesis of novel heterocyclic compounds, demonstrating the flexibility of these compounds in creating diverse chemical structures. For instance, hydrazinolysis of certain ethyl acetate derivatives has led to unexpected bis(pyrimidin-2-yl)hydrazines and hydrazones, which were further converted into oxadiazoles, thiadiazoles, triazoles, and thiazoles, showcasing their potential in developing compounds with potential anti-inflammatory activities (Al-Ashmawy et al., 1997).

Corrosion Inhibition

  • A derivative from the hydrazide family, synthesized from a compound related to this compound, was found to be an effective corrosion inhibitor for mild steel in acid solutions. This derivative displayed an inhibition efficiency of approximately 89% in HCl solution, highlighting its potential as a cathodic inhibitor and its significance in materials chemistry (Abdallah, Ahmed, & Saleh, 2016).

Antimicrobial Activities

  • Novel bis-heterocyclic ethers containing this compound derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds represent a significant interest for pharmaceutical chemistry, aiming to discover new therapeutic agents with effective antibacterial and antifungal properties (El‐Emary et al., 2006).

Synthesis of Polydentate Ligands

  • Research has also focused on the synthesis of polydentate ligands that contain a pyrimidine ring, derived from the reaction of compounds related to this compound. These ligands have been explored for their potential applications in coordination chemistry, further demonstrating the compound's versatility in synthesizing complex molecules (Ivashchenko et al., 1980).

properties

IUPAC Name

ethyl 2-oxo-2-[2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazinyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O3/c1-2-19-7(18)6(17)15-16-8-13-4-3-5(14-8)9(10,11)12/h3-4H,2H2,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDJGUSICDOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NNC1=NC=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.